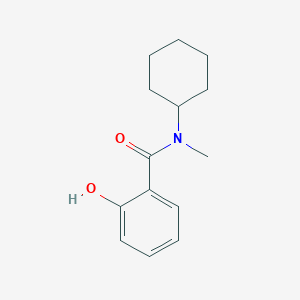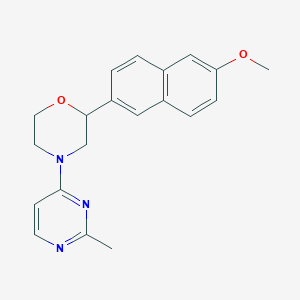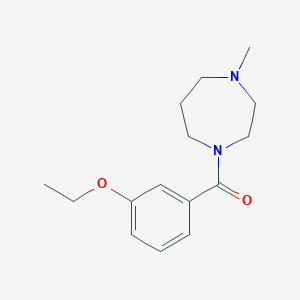
N-cyclohexyl-2-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-hydroxy-N-methylbenzamide (CHM) is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its unique chemical structure and properties. CHM has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-hydroxy-N-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-cyclohexyl-2-hydroxy-N-methylbenzamide has also been found to bind to the mu-opioid receptor in the brain, which is involved in pain perception and modulation.
Biochemical and Physiological Effects
N-cyclohexyl-2-hydroxy-N-methylbenzamide has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-cyclohexyl-2-hydroxy-N-methylbenzamide has also been found to inhibit the growth of tumor cells in vitro and in animal models of cancer. Additionally, N-cyclohexyl-2-hydroxy-N-methylbenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-2-hydroxy-N-methylbenzamide in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one of the limitations of using N-cyclohexyl-2-hydroxy-N-methylbenzamide is its potential toxicity, which can vary depending on the dose and duration of exposure. Careful control of experimental conditions and the use of appropriate safety measures are necessary to minimize the risk of toxicity.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-hydroxy-N-methylbenzamide. One area of interest is the development of new drugs based on the chemical structure of N-cyclohexyl-2-hydroxy-N-methylbenzamide. Researchers are also investigating the potential of N-cyclohexyl-2-hydroxy-N-methylbenzamide as a treatment for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2-hydroxy-N-methylbenzamide and its potential side effects.
Méthodes De Synthèse
N-cyclohexyl-2-hydroxy-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting product with sodium hydroxide and methyl iodide. The final step involves the reaction of the resulting product with hydrochloric acid to obtain N-cyclohexyl-2-hydroxy-N-methylbenzamide. The synthesis of N-cyclohexyl-2-hydroxy-N-methylbenzamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
N-cyclohexyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential as a drug candidate in various scientific research fields. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-cyclohexyl-2-hydroxy-N-methylbenzamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16/h5-6,9-11,16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBJNAZRHZAZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)
![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)
![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)

![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)

![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)